molecular formula C19H21N5O8S B13783953 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate CAS No. 68110-29-2

2,2'-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate

Cat. No.: B13783953
CAS No.: 68110-29-2
M. Wt: 479.5 g/mol
InChI Key: MSZSVSAHVAQWOK-UHFFFAOYSA-N
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Description

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate is a complex organic compound with the molecular formula C18H19N5O8S. This compound is characterized by the presence of a thienyl group, an azo linkage, and multiple nitro groups, making it a unique and versatile molecule in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological stain due to its azo linkage.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate
  • 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-4-methylphenyl)imino)bisethyl diacetate
  • 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-2-methylphenyl)imino)bisethyl diacetate

Uniqueness

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)-3-methylphenyl)imino)bisethyl diacetate is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the 3-methyl group provides distinct steric and electronic effects compared to its analogs .

Properties

CAS No.

68110-29-2

Molecular Formula

C19H21N5O8S

Molecular Weight

479.5 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]-3-methylanilino]ethyl acetate

InChI

InChI=1S/C19H21N5O8S/c1-12-10-15(22(6-8-31-13(2)25)7-9-32-14(3)26)4-5-16(12)20-21-19-17(23(27)28)11-18(33-19)24(29)30/h4-5,10-11H,6-9H2,1-3H3

InChI Key

MSZSVSAHVAQWOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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